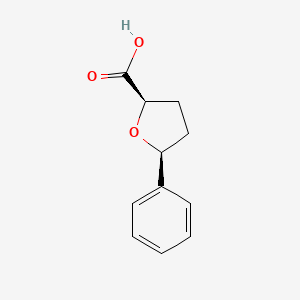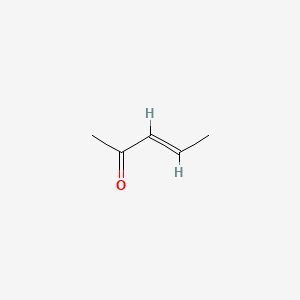
rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid” belongs to the class of organic compounds known as pyrrolidine carboxylic acids . Pyrrolidine carboxylic acids are compounds containing a pyrrolidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For example, a similar compound, (3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid, has the InChI code: 1S/C11H19NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure and the groups it contains. For instance, (3R,4R)-4-cyclohexylpyrrolidine-3-carboxylic acid is a powder at room temperature .Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentanone", "L-proline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetic anhydride", "Sodium acetate", "Sodium carbonate", "Chloroacetic acid", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Dimethylformamide", "Methanesulfonic acid", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Cyclopentanone is reacted with L-proline in the presence of sodium borohydride and hydrochloric acid to form (3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid.", "The resulting product is then treated with sodium hydroxide and methanol to form the corresponding methyl ester.", "The methyl ester is then hydrolyzed with hydrochloric acid to form the carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using acetic anhydride and pyridine.", "The acid chloride is then reacted with sodium acetate and sodium carbonate in the presence of chloroacetic acid and triethylamine to form the corresponding N-acyl pyrrolidine.", "The N-acyl pyrrolidine is then reacted with N,N'-dicyclohexylcarbodiimide and dimethylformamide to form the corresponding N,N'-dicyclohexylurea derivative.", "The N,N'-dicyclohexylurea derivative is then treated with methanesulfonic acid to form the corresponding methanesulfonate salt.", "The methanesulfonate salt is then reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then reduced with hydrogen gas in the presence of palladium on carbon to form rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid." ] } | |
CAS RN |
2307782-69-8 |
Product Name |
rac-(3R,4R)-4-cyclopentylpyrrolidine-3-carboxylic acid |
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





